molecular formula C8H7ClN2O2S B2437771 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride CAS No. 1823899-72-4

1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride

Cat. No.: B2437771
CAS No.: 1823899-72-4
M. Wt: 230.67
InChI Key: ODXQBKNIFPACOG-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C8H7ClN2O2S. It is a derivative of pyrrolo[2,3-b]pyridine, a structure known for its biological and pharmacological activities. This compound is often used in organic synthesis and medicinal chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrrolo[2,3-b]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:

    Starting Material: 1-methyl-1H-pyrrolo[2,3-b]pyridine.

    Reagent: Chlorosulfonic acid (ClSO3H).

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.

    Product Isolation: The product is isolated by neutralizing the reaction mixture with a base, followed by extraction and purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form new carbon-sulfur bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

    Sulfinic Acids: Formed by reduction.

Scientific Research Applications

1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride involves its ability to interact with various molecular targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The compound’s structure allows it to fit into specific binding sites, making it a valuable tool in the design of targeted therapies.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.

    1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonic acid: Oxidized form with a sulfonic acid group.

    1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfinic acid: Reduced form with a sulfinic acid group.

Uniqueness

1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride is unique due to its reactivity and versatility in chemical synthesis. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-11-3-2-6-4-7(14(9,12)13)5-10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXQBKNIFPACOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=CN=C21)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823899-72-4
Record name 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride
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